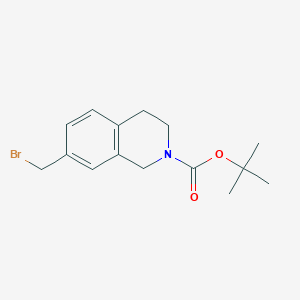
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O It is a derivative of benzene, featuring bromine, chlorine, and difluoromethoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene typically involves the bromination of 2-(chloromethyl)-4-(difluoromethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions: 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogens or to convert the difluoromethoxy group to a methoxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of 2-(hydroxymethyl)-4-(difluoromethoxy)benzene.
Oxidation: Formation of 2-(carboxymethyl)-4-(difluoromethoxy)benzene.
Reduction: Formation of 2-(chloromethyl)-4-(methoxy)benzene.
科学的研究の応用
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
作用機序
The mechanism of action of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
1-Bromo-2-(difluoromethoxy)benzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-(difluoromethoxy)benzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Chloro-2-(chloromethyl)-4-(difluoromethoxy)benzene: Contains chlorine instead of bromine, leading to different reactivity and biological activity.
Uniqueness: 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms, which provide versatile reactivity in various chemical reactions. The difluoromethoxy group also imparts distinct physicochemical properties, making it valuable in the synthesis of specialized compounds.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene involves the chloromethylation of 1-bromo-4-(difluoromethoxy)benzene using formaldehyde and hydrochloric acid, followed by the bromination of the resulting intermediate.", "Starting Materials": [ "1-bromo-4-(difluoromethoxy)benzene", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Bromine" ], "Reaction": [ "Step 1: Dissolve 1-bromo-4-(difluoromethoxy)benzene in a mixture of formaldehyde and hydrochloric acid.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess hydrochloric acid.", "Step 4: Extract the product using a suitable organic solvent.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Add bromine to the organic layer and heat the mixture to reflux for several hours.", "Step 7: Cool the reaction mixture and extract the product using a suitable organic solvent.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Purify the product using column chromatography or recrystallization." ] } | |
CAS番号 |
1510262-04-0 |
分子式 |
C8H6BrClF2O |
分子量 |
271.5 |
純度 |
93 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



